Linoleoyl Glycine
Linoleoyl Glycine
Arachidonyl glycine, the conjugate of arachidonic acid and glycine produced in mammalian brain, skin, and spinal cord, is a structural analog of anandamide (AEA) that is reported to have analgesic activities in whole animal experiments. It has poor affinity for the central cannabinoid (CB1) receptor, high-affinity for the G protein-coupled receptor GPR-18, and is metabolically regulated by fatty acid amide hydrolase (FAAH) activity. LinGly is an endogenous homolog of linoleoyl ethanolamide, an arachidonyl glycine. It inhibits the hydrolysis of AEA in FAAH-containing N18TG2 cell membranes with an IC50 value of ~25 µM, which is less potent than that of arachidonyl glycine (IC50 = 7 µM). The biological significance of LinGly has not yet been determined.
Brand Name:
Vulcanchem
CAS No.:
2764-03-6
VCID:
VC0163808
InChI:
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9-
SMILES:
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O
Molecular Formula:
C20H35NO3
Molecular Weight:
337.5 g/mol
Linoleoyl Glycine
CAS No.: 2764-03-6
Reference Standards
VCID: VC0163808
Molecular Formula: C20H35NO3
Molecular Weight: 337.5 g/mol
CAS No. | 2764-03-6 |
---|---|
Product Name | Linoleoyl Glycine |
Molecular Formula | C20H35NO3 |
Molecular Weight | 337.5 g/mol |
IUPAC Name | 2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid |
Standard InChI | InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- |
Standard InChIKey | YCRHZEHWEYAHCO-HZJYTTRNSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O |
SMILES | CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O |
Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O |
Description | Arachidonyl glycine, the conjugate of arachidonic acid and glycine produced in mammalian brain, skin, and spinal cord, is a structural analog of anandamide (AEA) that is reported to have analgesic activities in whole animal experiments. It has poor affinity for the central cannabinoid (CB1) receptor, high-affinity for the G protein-coupled receptor GPR-18, and is metabolically regulated by fatty acid amide hydrolase (FAAH) activity. LinGly is an endogenous homolog of linoleoyl ethanolamide, an arachidonyl glycine. It inhibits the hydrolysis of AEA in FAAH-containing N18TG2 cell membranes with an IC50 value of ~25 µM, which is less potent than that of arachidonyl glycine (IC50 = 7 µM). The biological significance of LinGly has not yet been determined. |
Synonyms | Glycine Linoleamide;LinGly;N-Linoleoyl Glycine |
Reference | 1.Burstein, S.H.,Rossetti, R.G.,Yagen, B., et al. Oxidative metabolism of anandamide. Prostaglandins & Other Lipid Mediators 61, 29-41 (2000). |
PubChem Compound | 6433346 |
Last Modified | Nov 11 2021 |
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